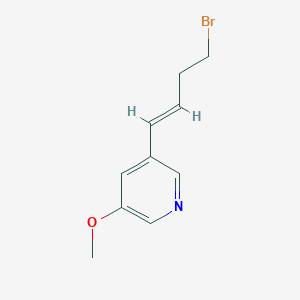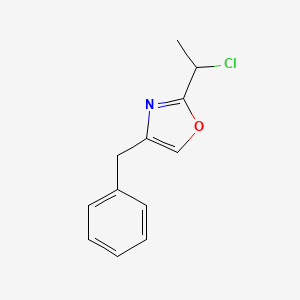
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group and a 1-chloroethyl group attached to the oxazole ring
Preparation Methods
The synthesis of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Addition Reactions: The double bonds in the oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Scientific Research Applications
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The benzyl and 1-chloroethyl groups can enhance its binding affinity to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole can be compared with other oxazole derivatives, such as:
4-Benzyl-1,3-oxazole: Lacks the 1-chloroethyl group, which may affect its reactivity and biological activity.
2-(1-Chloroethyl)-1,3-oxazole: Lacks the benzyl group, which may influence its binding properties and applications.
4-Methyl-2-(1-chloroethyl)-1,3-oxazole:
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-benzyl-2-(1-chloroethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H12ClNO/c1-9(13)12-14-11(8-15-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
SHESEKKLEMUJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CO1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




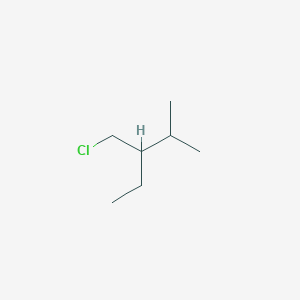
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
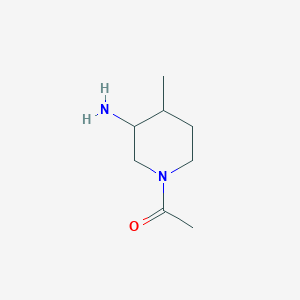
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)

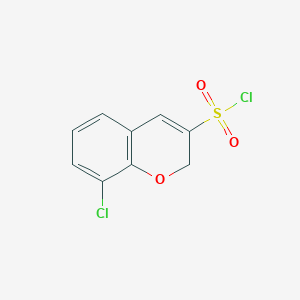
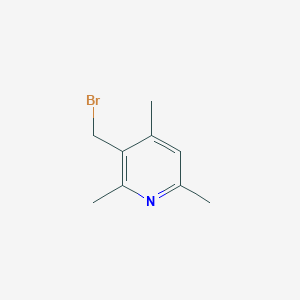
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)


